molecular formula C17H13N B098661 2,5-Diphenylpyridine CAS No. 15827-72-2

2,5-Diphenylpyridine

Cat. No.: B098661
CAS No.: 15827-72-2
M. Wt: 231.29 g/mol
InChI Key: MOSQXYPUMBJMRR-UHFFFAOYSA-N
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Description

2,5-Diphenylpyridine is an organic compound with the molecular formula C₁₇H₁₃N. It is a derivative of pyridine, where two phenyl groups are substituted at the 2 and 5 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diphenylpyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a halogenated pyridine with a phenylboronic acid . The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 80°C to 100°C.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reagents are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed:

Scientific Research Applications

2,5-Diphenylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Diphenylpyridine
  • 2,6-Diphenylpyridine
  • 3,5-Diphenylpyridine

Comparison: 2,5-Diphenylpyridine is unique due to the specific positioning of the phenyl groups, which influences its electronic and steric properties. Compared to 2,4-Diphenylpyridine and 2,6-Diphenylpyridine, the 2,5-isomer exhibits different reactivity and binding characteristics in coordination chemistry. The 3,5-Diphenylpyridine, on the other hand, has a different substitution pattern, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2,5-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-17(18-13-16)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSQXYPUMBJMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376516
Record name 2,5-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15827-72-2
Record name 2,5-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-dibromopyridine (10 g, 42 mmol), phenylboronic acid (13.4 g, 110 mmol), dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (S-Phos) (0.7 g, 1.6 mmol), and potassium phosphate (22 g, 105 mmol) were mixed in 200 mL of toluene and 20 mL of water. Nitrogen is bubbled directly into the mixture for 30 minutes. Next, Pd2(dba)3 was added (0.38 g, 0.4 mmol) and the mixture was heated to reflux under nitrogen for 2 h. The mixture was cooled and the organic layer was separated. The organic layers are washed with brine, dried over magnesium sulfate, filtered, and evaporated to a residue. The residue was purified by column chromatography eluting with 10% ethyl acetate/hexanes. 7 g of desired product was obtained after purification. (91.8% yield)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
91.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2,5-diphenylpyridine?

A1: this compound is an organic compound with the molecular formula C17H13N and a molecular weight of 231.29 g/mol []. It consists of a central pyridine ring (a six-membered aromatic ring with one nitrogen atom) with phenyl groups (C6H5) attached at the 2 and 5 positions. Spectroscopic data, including UV-Vis absorption and fluorescence emission spectra, are often used to characterize these compounds [, ].

Q2: How does this compound interact with metals to form complexes relevant to OLED technology?

A2: this compound can act as a ligand, coordinating to transition metals like iridium(III) and platinum(II) [, ]. These metals have high spin-orbit coupling constants, which facilitate phosphorescence – the emission of light from a triplet excited state []. In the context of OLEDs, this phosphorescence is crucial for achieving high device efficiencies [].

Q3: What are the advantages of incorporating this compound derivatives into iridium(III) complexes for OLED applications?

A3: Studies have demonstrated that iridium(III) complexes containing modified this compound ligands exhibit promising properties for OLEDs. For instance, introducing alkoxy chains to the phenyl rings can induce liquid-crystalline behavior, potentially enhancing charge transport within the device []. Additionally, specific modifications can tune the emission color [] and improve the complexes' thermal stability, a crucial factor for device longevity [].

Q4: Are there any limitations associated with using this compound-based complexes in OLEDs?

A4: While promising, this compound-based complexes face challenges. For example, while platinum(II) complexes often exhibit room-temperature phosphorescence, their palladium(II) counterparts, despite structural similarities, do not always show this desirable property []. This highlights the importance of careful metal selection. Furthermore, achieving the desired morphology and charge transport properties in the active layer of OLEDs can be challenging and requires precise control over the self-assembly of these complexes [].

Q5: How is computational chemistry used to study this compound and its derivatives?

A5: Computational chemistry plays a vital role in understanding the properties of this compound derivatives. Density Functional Theory (DFT) calculations help optimize molecular geometries, predict vibrational frequencies, and analyze electronic structures []. These insights are crucial for understanding factors like emission color, redox properties, and the stability of metal complexes formed with these ligands.

Q6: What is the significance of Structure-Activity Relationships (SAR) in this compound research?

A6: SAR studies are essential for optimizing the performance of this compound derivatives in various applications. For example, researchers have explored how modifications to the phenyl rings, such as introducing different substituents or varying the length and number of alkoxy chains, impact the liquid-crystalline behavior, emission color, and charge transport properties of the resulting complexes [, , ]. This systematic approach enables the fine-tuning of material properties for specific applications.

Q7: Beyond OLEDs, are there other applications of this compound derivatives?

A7: While OLEDs represent a significant area of interest, this compound derivatives have potential in other fields. Their fluorescent properties make them suitable for applications in bioimaging and sensing []. Moreover, the ability of these compounds to coordinate with metals opens possibilities for catalytic applications, although further research is needed to explore this avenue.

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